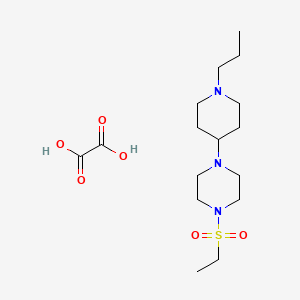
N-(4-methylphenyl)-N'-propylthiourea
Overview
Description
N-(4-methylphenyl)-N'-propylthiourea (also known as PTU) is a chemical compound that has been extensively studied for its biochemical and physiological effects. PTU is a thiourea derivative that has been used as a research tool to study the role of thyroid hormones in development, metabolism, and disease. In
Mechanism of Action
PTU inhibits the enzyme thyroid peroxidase, which is required for the synthesis of thyroid hormones. By inhibiting thyroid peroxidase, PTU reduces the production of thyroid hormones, leading to a decrease in circulating levels of thyroid hormones. This mechanism of action has been extensively studied in animal models and humans.
Biochemical and Physiological Effects:
PTU has been shown to have a number of biochemical and physiological effects. In animal models, PTU-induced hypothyroidism has been shown to affect brain development, behavior, and metabolism. In humans, PTU has been used to treat hyperthyroidism, a condition characterized by excessive thyroid hormone production. PTU treatment has been shown to reduce circulating levels of thyroid hormones and improve symptoms of hyperthyroidism.
Advantages and Limitations for Lab Experiments
PTU has a number of advantages and limitations for lab experiments. One advantage is that PTU is a well-established research tool that has been extensively studied in animal models and humans. Another advantage is that PTU-induced hypothyroidism can be easily controlled and manipulated in animal models. However, one limitation is that PTU-induced hypothyroidism may not fully replicate the effects of natural hypothyroidism, which can be caused by a variety of factors. Another limitation is that PTU may have off-target effects that could confound experimental results.
Future Directions
There are a number of future directions for research on PTU. One direction is to further explore the biochemical and physiological effects of PTU-induced hypothyroidism in animal models and humans. Another direction is to investigate the potential therapeutic applications of PTU in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to better understand the mechanism of action of PTU and to identify potential off-target effects.
Scientific Research Applications
PTU has been used in various scientific research applications due to its ability to inhibit thyroid hormone synthesis. PTU has been used as a tool to study the role of thyroid hormones in development, metabolism, and disease. For example, PTU has been used to study the effects of hypothyroidism on brain development and behavior in animal models. PTU has also been used to study the effects of thyroid hormone on metabolism and energy balance in humans.
properties
IUPAC Name |
1-(4-methylphenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-3-8-12-11(14)13-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCXTUVBFXRCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B3946416.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3946420.png)
![2,4-dichloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3946428.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3946433.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3946434.png)

![1-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3946446.png)

![2-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B3946456.png)


![1-(3,4-dichlorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3946477.png)

![2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3946492.png)